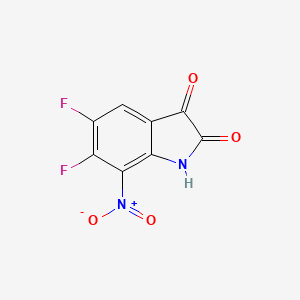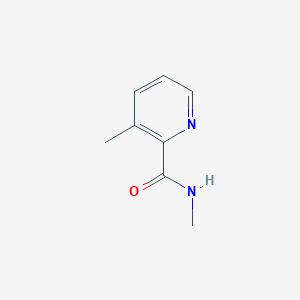![molecular formula C22H18N2O4S B2357269 3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole CAS No. 1114944-23-8](/img/structure/B2357269.png)
3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gaseous Monoxide Generation
Research on derivatives of 1,2,4-oxadiazole has shown applications in stimulating the production of gaseous monoxides in vascular smooth muscle cells. For instance, a study on a benzylindazole derivative highlighted its ability to promote the expression of inducible isoforms of heme oxygenase and NO synthase, which are crucial for generating carbon monoxide and nitric oxide, respectively (Xiao-ming Liu et al., 2009). This demonstrates potential for cardiovascular therapeutic applications by enhancing vasodilation and blood flow.
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have been evaluated for their effectiveness in corrosion inhibition, particularly for protecting metals like mild steel in acidic environments. A study conducted by P. Ammal et al. (2018) utilized electrochemical and gravimetric assessments to demonstrate that these compounds can form a protective layer on metal surfaces, indicating their potential use in industrial applications to extend the life of metal components and structures (P. Ammal et al., 2018).
Antimicrobial and Antioxidant Activities
Another area of application is in the antimicrobial and antioxidant activities of 1,3,4-oxadiazole derivatives. Research by E. Menteşe et al. (2015) showed that these compounds exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant properties, suggesting their use in developing treatments for diabetes, infections, and oxidative stress-related diseases (E. Menteşe et al., 2015).
Anticancer Agents
The synthesis and biological evaluation of novel derivatives, including those containing 1,2,4-oxadiazole, have demonstrated anticancer activities. For instance, a study on β-carboline derivatives, related in structure to the compound of interest, showed potential as lead compounds for developing new antitumor agents, indicating the relevance of oxadiazole derivatives in oncology research (Yi-Fong Chen et al., 2015).
Antituberculosis Activity
Oxadiazole mannich bases have been synthesized and evaluated for their antituberculosis activity, showing promising results against Mycobacterium tuberculosis. This suggests the potential application of such compounds in developing new treatments for tuberculosis (M. A. Ali & M. Shaharyar, 2007).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-14-2-4-15(5-3-14)11-29-12-17-7-9-19(27-17)22-23-21(24-28-22)16-6-8-18-20(10-16)26-13-25-18/h2-10H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYGJTZAODSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
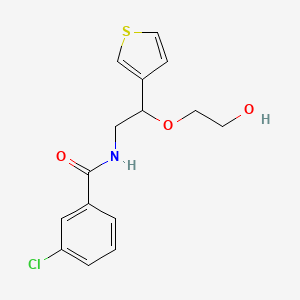
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)
![3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)
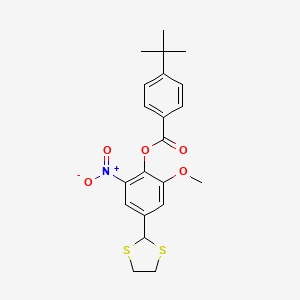
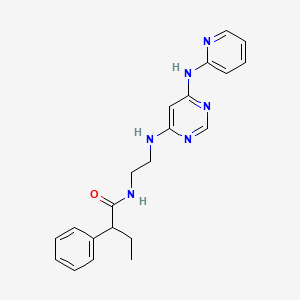
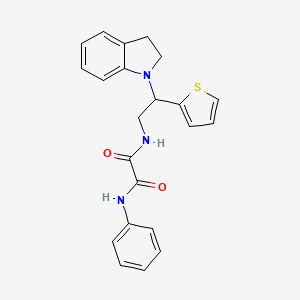
![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-5,7, 9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2357202.png)
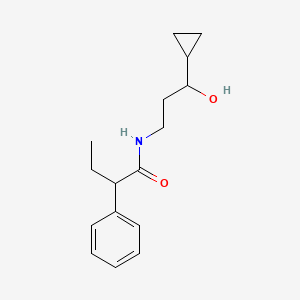
![tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B2357205.png)
